molecular formula C20H32O5 B158537 8-isoprostaglandin E2 CAS No. 27415-25-4

8-isoprostaglandin E2

Cat. No.: B158537
CAS No.: 27415-25-4
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-CLQOMRTCSA-N
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Description

Mechanism of Action

Target of Action

8-Isoprostaglandin E2 (8-Iso-PGE2) is a member of the isoprostane class of prostanoids . The primary target of 8-Iso-PGE2 is the receptor for thromboxane A2 (TP) in vivo . Thromboxane A2 is a type of thromboxane that is produced by activated platelets during blood clotting and has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation .

Mode of Action

8-Iso-PGE2 acts on the TP receptor to induce vasoconstriction and platelet aggregation . It enhances the receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .

Biochemical Pathways

8-Iso-PGE2 is part of the isoprostane class of prostanoids, which are formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid . This process is independent of the cyclooxygenase (COX) enzyme . The compound’s action on the TP receptor leads to vasoconstriction and platelet aggregation, and it enhances the osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .

Pharmacokinetics

It’s known that 8-iso-pge2 is a potent renal vasoconstrictor in the rat . When infused into the renal artery of the rat at a concentration of 4 µg/kg/min, 8-Iso-PGE2 decreases the glomerular filtration rate (GFR) and renal plasma flow by 80% without affecting blood pressure .

Result of Action

The action of 8-Iso-PGE2 results in vasoconstriction and platelet aggregation . It also enhances the osteoclastic potential of marrow hematopoietic precursors . This means that it can increase the ability of these precursors to break down bone tissue, a process that is crucial for bone remodeling.

Action Environment

It’s known that the compound’s effects can be observed in vivo, indicating that it can act effectively within the complex environment of a living organism .

Biochemical Analysis

Biochemical Properties

8-Isoprostaglandin E2 acts at the receptor for thromboxane A2 (the TP) in vivo to induce vasoconstriction and platelet aggregation . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .

Cellular Effects

In cellular contexts, this compound has been shown to attenuate retinal glutamate and its metabolite, glutamine and glycine in a concentration-dependent manner . It has also been reported to inhibit osteoblastic differentiation of preosteoblasts .

Molecular Mechanism

The molecular mechanism of this compound involves its action at the receptor for thromboxane A2 (the TP) in vivo . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .

Temporal Effects in Laboratory Settings

It has been shown that the effects of this compound can be observed whether preosteoclasts were in coculture with stromal cells or in monoculture in the presence of receptor-activated NF B ligand (RANKL) and macrophage colony-stimulating factor .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, a single dose of 0.1% this compound reduced the intraocular pressure for 4 hours in the treated eyes of normal monkeys .

Metabolic Pathways

This compound is an isoprostane generated from the endoperoxide intermediate 8-iso-PGH2 . Isoprostanes are formed in vivo from the free radical-catalyzed peroxidation of arachidonate, independent of cyclooxygenase (COX) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the non-enzymatic oxidation of arachidonic acid, leading to the formation of isoprostanes, including 8-iso Prostaglandin E2 .

Industrial Production Methods: The industrial production of 8-iso Prostaglandin E2 typically involves the use of advanced chromatographic techniques such as UPLC-MS/MS for the extraction and purification of the compound from biological samples . This method allows for a high recovery rate and efficient separation of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-iso Prostaglandin E2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include other isoprostanes and prostaglandin derivatives .

Comparison with Similar Compounds

Uniqueness: 8-iso Prostaglandin E2 is unique due to its non-enzymatic production pathway and its potent vasoconstrictive properties. Unlike enzymatically produced prostaglandins, it is formed as a racemic mixture and has distinct structural features .

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-CLQOMRTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024826
Record name 8-Isoprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-isoprostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27415-25-4
Record name 8-Isoprostaglandin E2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27415-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Isoprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ISOPROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-isoprostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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